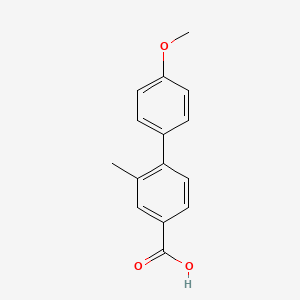

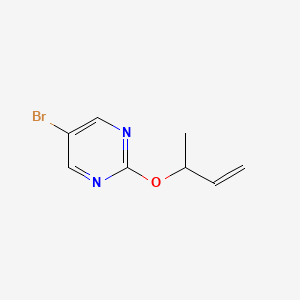

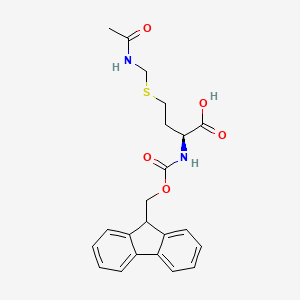

4-(4-Methoxyphenyl)-3-methylbenzoic acid

カタログ番号 B599607

CAS番号:

108478-59-7

分子量: 242.274

InChIキー: YOTSVFQKWZCFKL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl rings .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of protecting groups .Molecular Structure Analysis

The molecular structure of similar compounds consists of phenyl rings with various substituents, which can significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, and the electron-donating methoxy group can direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like the carboxylic acid group can increase a compound’s water solubility .科学的研究の応用

1. Neuroprotective Effects of 4-Phenylbutyric Acid and Its Derivatives

- Summary of Application: 4-Phenylbutyric acid (4-PBA) and its derivatives, including 4-(4-Methoxyphenyl) butanoic acid (4-MPB), have shown potential as therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These diseases involve the aggregation of denatured and misfolded proteins, and 4-PBA and its derivatives can prevent this aggregation .

- Methods of Application: The main actions of these compounds are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

2. Applications of 4-Methoxybenzyl Alcohol

- Summary of Application: 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .

- Methods of Application: This compound is used in various chemical reactions, including the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .

- Results or Outcomes: The outcomes of these applications include the successful preparation of semiconductors, nanosheets, and nanocrystals, as well as the synthesis of quinolines .

3. Applications of 4-Ethynylanisole

- Summary of Application: 4-Ethynylanisole is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .

- Methods of Application: This compound is used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .

- Results or Outcomes: The outcomes of these applications include the successful synthesis of photoluminescent 1,2-dihydrophosphinines and trisubstituted 1,2,4-triazoles .

4. Suzuki-Miyaura Cross-Coupling Reactions

- Summary of Application: 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used in organic synthesis to form carbon-carbon bonds .

- Methods of Application: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

- Results or Outcomes: The outcome of this application is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .

5. Synthesis of Photoluminescent 1,2-Dihydrophosphinines

- Summary of Application: Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties were synthesized . These compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo .

- Methods of Application: The compounds were synthesized and their photochromism, electrochemical and fluorescent properties were investigated .

- Results or Outcomes: They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

6. Synthesis of Trisubstituted 1,2,4-Triazoles

- Summary of Application: 4-Ethynylanisole is used in the synthesis of trisubstituted 1,2,4-triazoles . These compounds are important in medicinal chemistry due to their wide range of biological activities .

- Methods of Application: This compound is used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .

- Results or Outcomes: The outcomes of these applications include the successful synthesis of trisubstituted 1,2,4-triazoles .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-methoxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSVFQKWZCFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689166 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-3-methylbenzoic acid | |

CAS RN |

108478-59-7 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide

1120264-75-6

rac-2,3-Dihydroxypropyloctylsulfoxide

142741-63-7

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate

108128-21-8

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)